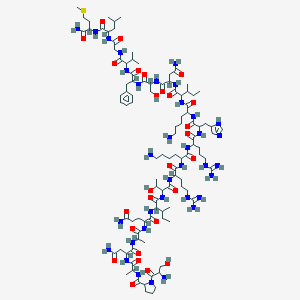
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Übersicht
Beschreibung
“Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is a chemical compound . It is also known as "L-4-hydroxyproline methyl ester hydrochloride" . The IUPAC name for this compound is "methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate" .
Molecular Structure Analysis
The molecular formula of “methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is C6H11NO3 . The InChI code for this compound is 1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 . It has a melting point range of 160-164 degrees Celsius . The compound is a solid and its color ranges from white to off-white .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate”:
Organic Chemistry
In organic chemistry, “methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is utilized for drug loading and as a carrier for active compounds. Its structure allows for the creation of metal–organic frameworks (MOFs) that can transport small organic molecules and macromolecules like nucleic acids and proteins .
Wirkmechanismus
Target of Action
The primary target of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system as it mediates the fast and slow excitatory synaptic transmission .
Mode of Action
The compound interacts with its target by binding to the receptor. This interaction results in significant changes in the receptor’s activity .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to have a significant impact on the amyloid-beta-induced Alzheimer’s disease pathway . In this pathway, the compound decreases the expression of beta secretase1 (BACE-1) and amyloid-beta (Aβ), which are key players in the development of Alzheimer’s disease .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and elimination (adme) properties significantly impact its bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to decrease the expression of inflammatory mediators such as pNF-ĸB, TNF-α, and IL-1β . It also attenuates oxidative stress by decreasing the levels of nitrite and lipid peroxidation and increasing the glutathione content .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)






![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)